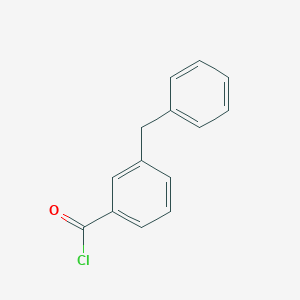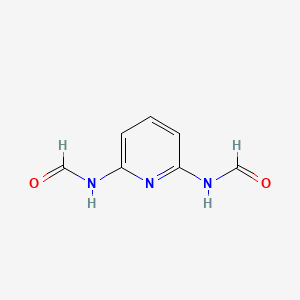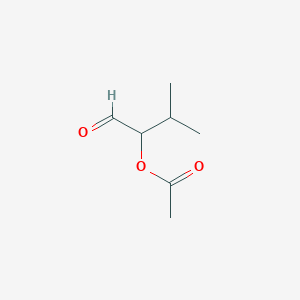
3-Methyl-1-oxobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-oxobutan-2-yl acetate, also known as 3-acetoxy-2-butanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. The compound is also of interest in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-oxobutan-2-yl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy-2-butanone (acetoin) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient and large-scale production of the compound. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified, ensuring a steady supply of the compound.
化学反应分析
Types of Reactions
3-Methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-methyl-2-butanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-1-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
作用机制
The mechanism of action of 3-Methyl-1-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of metabolites that may exert specific effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in ester hydrolysis and oxidation-reduction reactions.
相似化合物的比较
3-Methyl-1-oxobutan-2-yl acetate can be compared with other similar compounds such as:
3-Methyl-2-butanone: Similar in structure but lacks the acetate group.
3-Hydroxy-2-butanone (Acetoin): The precursor in the synthesis of this compound.
3-Methyl-2-oxobutanoic acid: The oxidation product of this compound.
The uniqueness of this compound lies in its ester functional group, which imparts distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
73738-47-3 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
(3-methyl-1-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(4-8)10-6(3)9/h4-5,7H,1-3H3 |
InChI 键 |
CORXGLXQUSKBSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
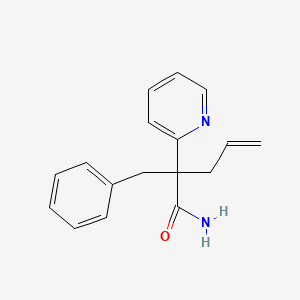

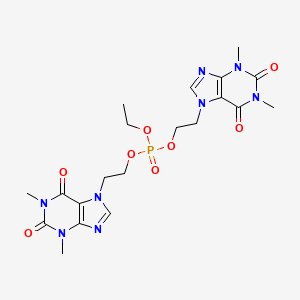
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
